molecular formula C12H12ClN5O B1436717 N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 857413-65-1

N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B1436717
CAS No.: 857413-65-1
M. Wt: 277.71 g/mol
InChI Key: OHDLATVYLRNVPG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a chlorophenyl group and a dihydropyrimidinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the reaction of 2-chloroaniline with 6-methyl-2-thiouracil in the presence of a suitable catalyst. The reaction conditions may include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the nitro group to an amine

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site

    Receptors: Modulation of receptor function by acting as an agonist or antagonist

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-(4-oxo-1,4-dihydropyrimidin-2-yl)guanidine: Lacks the methyl group on the dihydropyrimidinone moiety

    N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)thiourea: Contains a thiourea group instead of a guanidine group

Uniqueness

N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is unique due to the presence of both the chlorophenyl and dihydropyrimidinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-5-3-2-4-8(9)13/h2-6H,1H3,(H4,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDLATVYLRNVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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